Cas no 2138204-26-7 (Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]-)
![Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- structure](https://ja.kuujia.com/scimg/cas/2138204-26-7x500.png)
Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- 化学的及び物理的性質
名前と識別子
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- Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]-
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- インチ: 1S/C10H19NO/c1-8(2)11(3)7-6-9-4-5-10(9)12/h8-9H,4-7H2,1-3H3
- InChIKey: XBOZIIZANOFRJZ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CCC1CCN(C)C(C)C
Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696637-0.5g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 0.5g |
$1632.0 | 2023-03-10 | ||
Enamine | EN300-696637-0.05g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 0.05g |
$1428.0 | 2023-03-10 | ||
Enamine | EN300-696637-2.5g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 2.5g |
$3332.0 | 2023-03-10 | ||
Enamine | EN300-696637-10.0g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 10.0g |
$7312.0 | 2023-03-10 | ||
Enamine | EN300-696637-0.1g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 0.1g |
$1496.0 | 2023-03-10 | ||
Enamine | EN300-696637-5.0g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 5.0g |
$4930.0 | 2023-03-10 | ||
Enamine | EN300-696637-0.25g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 0.25g |
$1564.0 | 2023-03-10 | ||
Enamine | EN300-696637-1.0g |
2-{2-[methyl(propan-2-yl)amino]ethyl}cyclobutan-1-one |
2138204-26-7 | 1g |
$0.0 | 2023-06-07 |
Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]-に関する追加情報
Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- (CAS No. 2138204-26-7): A Comprehensive Overview in Modern Chemical Research
Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]-, identified by its CAS number 2138204-26-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its cyclobutane ring and a unique amine-substituted side chain, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The detailed examination of its structure, properties, and emerging applications provides valuable insights into its role in contemporary scientific endeavors.
The molecular structure of Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- consists of a cyclobutane core substituted with an amine group at the 2-position, which is further extended by a secondary amine chain. This configuration imparts unique electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The presence of both a cycloalkane and an amine moiety allows for diverse chemical modifications, enabling the development of novel derivatives with tailored biological activities.
In recent years, the study of heterocyclic compounds has seen considerable growth, with cyclobutanone derivatives being particularly noteworthy. The cyclobutane ring, being a strained three-membered heterocycle, often participates in various chemical reactions that are not commonly observed with larger aromatic systems. This strain can be exploited to facilitate ring-opening reactions, leading to the formation of linear or branched aliphatic compounds. Such transformations are highly valuable in synthetic chemistry, where the ability to manipulate molecular architecture is crucial for designing new pharmacophores.
The amine substituent in Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- also contributes significantly to its reactivity and functionality. Primary amines are well-known for their ability to participate in nucleophilic addition reactions, forming new C-N bonds with carbonyl compounds. This property has been leveraged in the development of novel drug candidates, where amine-functionalized molecules can interact with biological targets through hydrogen bonding or other non-covalent interactions. The specific arrangement of atoms in this compound allows for precise tuning of these interactions, enhancing its potential as a therapeutic agent.
One of the most compelling aspects of Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- is its role in medicinal chemistry. Researchers have explored its derivatives as potential inhibitors of various enzymes and receptors implicated in human diseases. For instance, modifications to the amine side chain have been investigated for their ability to modulate enzyme activity in neurological disorders. The cyclobutane core provides a rigid scaffold that can be optimized to improve binding affinity and selectivity against target proteins. These studies highlight the compound's significance as a building block for drug discovery efforts.
The synthesis of Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- presents unique challenges due to the strained nature of the cyclobutane ring. However, advances in synthetic methodologies have made it possible to access this compound with high yield and purity. One common approach involves the reaction of cyclobutanone with appropriate alkylamines under controlled conditions. The use of transition metal catalysts has further streamlined these processes, enabling scalable production for research purposes.
In addition to its pharmaceutical applications, Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- has found utility in materials science. Its ability to undergo polymerization or cross-linking reactions makes it a candidate for developing novel polymers with specific mechanical or thermal properties. These materials could find applications in coatings, adhesives, or even biodegradable plastics. The versatility of this compound underscores its importance beyond traditional pharmaceutical contexts.
The computational study of Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- has also advanced significantly in recent years. Molecular modeling techniques allow researchers to predict the behavior of this compound in various environments without the need for extensive experimental work. These simulations can provide insights into its interactions with biological targets, helping to guide the design of more effective derivatives. The integration of computational methods with experimental approaches has accelerated the pace of discovery in this field.
The future prospects for Cyclobutanone, 2-[2-[methyl(1-methylethyl)amino]ethyl]- are promising as ongoing research continues to uncover new applications and synthetic strategies. The development of more efficient synthetic routes will be crucial for large-scale production, while further exploration of its derivatives will likely lead to novel therapeutic agents. As our understanding of molecular interactions deepens, compounds like this will continue to play a vital role in advancing chemical biology and pharmaceutical science.
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